1-Cyclopropanecarbonylimidazolidine

Description

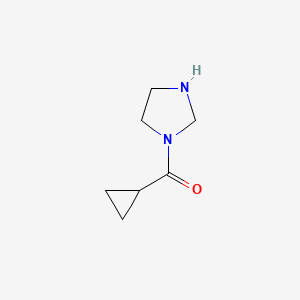

1-Cyclopropanecarbonylimidazolidine is a nitrogen-containing heterocyclic compound featuring a five-membered imidazolidine ring (two nitrogen atoms at non-adjacent positions) substituted with a cyclopropanecarbonyl group. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

cyclopropyl(imidazolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSVYBIHFDKWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonylimidazolidine typically involves the reaction of cyclopropanecarbonyl chloride with imidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+Imidazolidine→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level, typically around room temperature to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and the use of catalysts. Purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonylimidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarbonylimidazolidine oxides, while reduction may produce cyclopropanecarbonylimidazolidine alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonylimidazolidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-Cyclopropanecarbonylimidazolidine include:

- 1-Cyclopropanecarbonyl-piperazine (CAS 140681-55-6)

- 1-Cyclopropanecarbonyl-pyrrolidine (CAS 140681-54-5)

- 1-Cyclopropanecarbonyl-azepane (CAS 140681-56-7)

Table 1: Physicochemical and Pharmacokinetic Properties

Key Differences

Ring Size and Nitrogen Content :

- Imidazolidine (5-membered, 2N) exhibits higher ring strain and basicity compared to piperazine (6-membered, 2N) and pyrrolidine (5-membered, 1N). This affects solubility and binding affinity in biological systems.

- Piperazine derivatives often show improved water solubility due to increased hydrogen-bonding capacity .

Metabolic Stability :

- Cyclopropane rings generally enhance metabolic stability by resisting oxidative degradation. However, imidazolidine’s smaller ring may increase susceptibility to enzymatic hydrolysis compared to piperazine or azepane analogs.

Drug-Likeness :

- Imidazolidine’s LogP (~1.2) suggests moderate lipophilicity, favoring membrane permeability. Piperazine analogs (LogP ~1.5) may exhibit better CNS penetration, while pyrrolidine derivatives (LogP ~1.8) risk higher off-target binding .

Synthetic Challenges :

- Imidazolidine synthesis requires precise control to avoid ring-opening reactions, whereas piperazine and pyrrolidine are commercially available, reducing synthetic hurdles.

Biological Activity

1-Cyclopropanecarbonylimidazolidine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropanecarbonyl chloride with imidazolidine. This reaction is conducted under controlled conditions to optimize yield and purity:

Reaction Conditions

- Inert Atmosphere: Nitrogen or argon to prevent side reactions.

- Temperature: Maintained between room temperature and 50°C for optimal results.

This compound's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to these targets, influencing their activity.

Potential Therapeutic Applications

Research indicates several therapeutic potentials for this compound:

- Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes.

- Receptor Modulation: Explored for its ability to modulate receptor activity, which could lead to various pharmacological effects.

- Anti-inflammatory Properties: Preliminary studies suggest it may exhibit anti-inflammatory effects.

- Antimicrobial Activity: There is ongoing research into its efficacy against various microbial strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Imidazolidine derivative | Enzyme inhibitor, potential anti-inflammatory |

| Cyclopropanecarbonylpyrrolidine | Pyrrolidine derivative | Antimicrobial effects reported |

| Cyclopropanecarbonylpiperidine | Piperidine derivative | Analgesic properties explored |

Case Study Insights

A range of case studies has been conducted to investigate the therapeutic potential of this compound. Here are notable findings:

- Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibited enzyme activity in vitro, suggesting a mechanism for its potential use in treating diseases characterized by enzyme overactivity.

- Anti-inflammatory Effects: Another research project highlighted the compound's ability to reduce inflammatory markers in animal models, indicating possible applications in treating inflammatory diseases.

Research Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.